Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-
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Overview
Description
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound featuring a pyrrolidine ring. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For instance, pyrrolidine can be synthesized by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted to introduce various substituents, leading to the formation of more complex derivatives like Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine derivatives undergo a variety of chemical reactions, including:
Oxidation: Pyrrolidine can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert pyrrolidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Halides, alkoxides, and amines are frequently used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrolidone, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .
Scientific Research Applications
Pyrrolidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Industry: Employed in the production of pesticides and rubber accelerators.
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. For instance, pyrrolidine can activate ketones and aldehydes toward nucleophilic addition by forming enamines . This activation facilitates various chemical transformations, making pyrrolidine derivatives valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known pyrrolidine derivative with significant biological activity.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Pyrrolidine-2-one: Another derivative with distinct chemical properties.
Uniqueness
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific functional groups, which confer enhanced reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
61581-01-9 |
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Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-15(13-17-9-2-3-10-17)16(14)18-11-4-5-12-18/h1-13H2 |
InChI Key |
PFTNRUJGXMRQKI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(=C1N2CCCC2)CN3CCCC3 |
Origin of Product |
United States |
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